1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid is a carboxylic acid . It is used as a pharmaceutical intermediate . The empirical formula is C7H9F3O2 and the molecular weight is 182.14 .
Molecular Structure Analysis
The SMILES string of the compound isOC(=O)C1(CCCC1)C(F)(F)F
. The InChI is 1S/C7H9F3O2/c8-7(9,10)6(5(11)12)3-1-2-4-6/h1-4H2,(H,11,12)
. Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 35-39 °C . It is insoluble in water .Scientific Research Applications
Synthesis of Bifunctional Cyclic Trifluoromethyl Building Blocks
1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylic acid and its esters have been synthesized and used as platforms for various difunctional trifluoromethylcyclopentane derivatives. These building blocks are initially prepared from trifluoropropanoic acid and show potential in a wide array of applications due to their versatility and functionalization possibilities (Grellepois et al., 2012).
Carboxylation of Alkanes
Research has shown that alkanes like cyclopentane and cyclohexane can be carbonylated to carboxylic acids using vanadium catalysts in trifluoroacetic acid (TFA). This process demonstrates the potential of using such catalysts for effective carboxylation, contributing to the synthesis of various carboxylic acids (Reis et al., 2005).
Carboxylic Acid Isosteres in Drug Design
Cyclopentane-1,3-diones, resembling 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid, have been evaluated as isosteres for carboxylic acid in drug design. These derivatives showed promise in replicating the properties of carboxylic acids, suggesting their potential use in medicinal chemistry (Ballatore et al., 2011).
Synthesis of Fluorinated Compounds
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid derivatives have been synthesized through a chemo- and diastereoselective process. These compounds are significant in the preparation of β,β-difluorinated amino acids, highlighting the utility of this acid in synthesizing fluorinated compounds, which are important in various fields including pharmaceuticals (Fustero et al., 2008).
Bio-isostere of Carboxylic Acid
Cyclopentane-1,2-diones, structurally related to 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid, have been investigated as potential surrogates for the carboxylic acid functional group. These studies suggest their utility in designing novel compounds, especially in the context of receptor antagonists (Ballatore et al., 2014).
Synthesis of Bicyclic Amino Acids
Bicyclic γ-amino acids, analogues of GABA, have been synthesized using a process that starts from cyclopent-3-ene carboxylate, which shares structural similarities with 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid. This synthesis demonstrates the potential of such compounds in the creation of novel amino acids (Semeno et al., 2019).
Safety And Hazards
This chemical is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
1-(trifluoromethyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)6(5(11)12)3-1-2-4-6/h1-4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQRYPPBAJNZFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573465 |
Source
|
Record name | 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid | |
CAS RN |
277756-44-2 |
Source
|
Record name | 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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